

# Spectroscopic Data for 4-Bromocyclopentene Remains Elusive

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## Compound of Interest

Compound Name: 4-Bromocyclopentene

Cat. No.: B1267290

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A comprehensive search for experimental spectroscopic data for **4-bromocyclopentene** has yielded limited results, preventing the creation of an in-depth technical guide for its spectral interpretation. Despite extensive queries across various scientific databases, detailed experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not publicly available at this time.

While general information and the existence of a  $^{13}\text{C}$  NMR spectrum are noted in databases such as PubChem, the actual spectral data is not provided[1]. The majority of search results instead provide spectroscopic information for the saturated analog, bromocyclopentane, which does not possess the double bond functionality crucial for a complete analysis of **4-bromocyclopentene's** spectral features[2][3][4][5][6][7][8][9].

This absence of foundational data makes it impossible to fulfill the core requirements of the requested technical guide, which would involve detailed data presentation, interpretation, and the creation of explanatory visualizations based on the specific spectral characteristics of **4-bromocyclopentene**.

## General Principles of Spectroscopic Interpretation (Hypothetical)

In the absence of actual data, a hypothetical interpretation based on the structure of **4-bromocyclopentene** can be outlined.

**$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum would be expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The two vinyl protons would likely appear as a multiplet in the downfield region (typically 5.5-6.5 ppm). The proton attached to the carbon bearing the bromine atom (allylic C-H) would also be expected in a downfield region, likely coupled to the adjacent vinyl and aliphatic protons. The remaining aliphatic protons on the cyclopentene ring would appear further upfield.

**$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum would be expected to show four distinct signals corresponding to the different carbon environments in the molecule. The two olefinic carbons would have chemical shifts in the range of 120-140 ppm. The carbon atom bonded to the bromine would be expected at a lower field (typically 40-60 ppm), and the remaining aliphatic carbon would appear at the highest field.

**Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by absorption bands corresponding to the C=C bond stretch (around  $1650\text{ cm}^{-1}$ ), the =C-H bond stretch (just above  $3000\text{ cm}^{-1}$ ), the C-H stretches of the aliphatic portions of the ring (just below  $3000\text{ cm}^{-1}$ ), and the C-Br bond stretch (typically in the  $500\text{-}700\text{ cm}^{-1}$  region).

**Mass Spectrometry:** The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom to form a stable cyclopentenyl cation.

## Experimental Protocols

Standard experimental protocols for obtaining spectroscopic data are well-established.

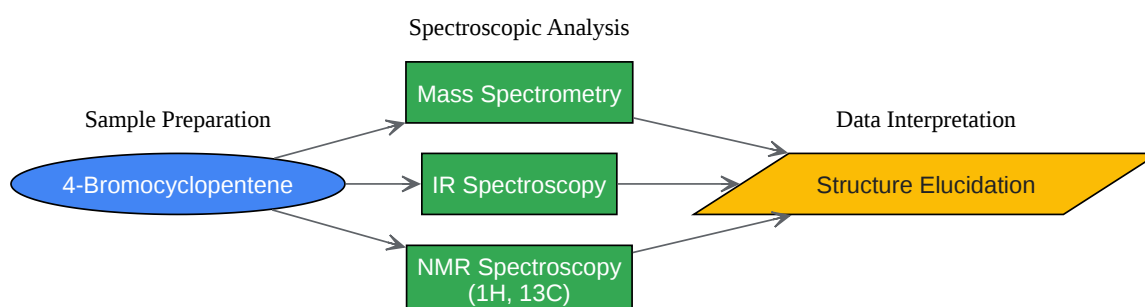
**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of **4-bromocyclopentene** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a high-field NMR spectrometer.

**Infrared (IR) Spectroscopy:** An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample could be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): A mass spectrum could be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

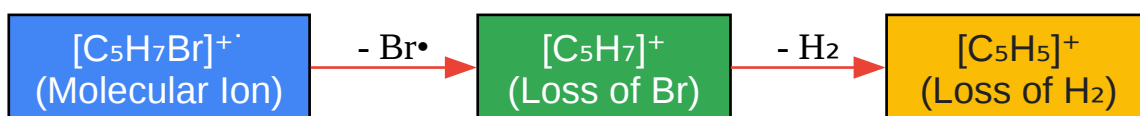
## Visualizing Spectroscopic Workflows

Even without specific data, the logical workflow for spectroscopic analysis can be visualized.



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Caption: General workflow for the spectroscopic analysis of **4-Bromocyclopentene**.



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Caption: A hypothetical fragmentation pathway for **4-Bromocyclopentene** in mass spectrometry.

Due to the unavailability of the core spectroscopic data for **4-bromocyclopentene**, this guide cannot provide the detailed analysis and data presentation as originally intended. Further research and experimental work would be required to generate the necessary data for a comprehensive spectroscopic interpretation.

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